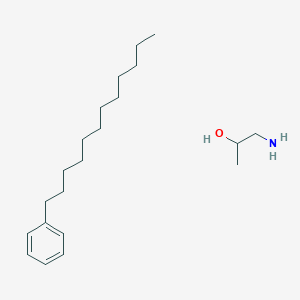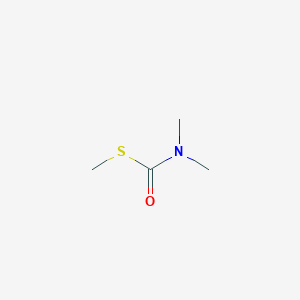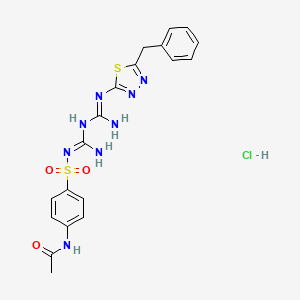![molecular formula C9H6O2Te B13748800 Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
Benzo[B]tellurophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[B]tellurophene-2-carboxylic acid is an organotellurium compound with the molecular formula C₉H₆O₂Te. It is a derivative of tellurophene, a heterocyclic compound containing tellurium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[B]tellurophene-2-carboxylic acid typically involves the electrophilic telluration of C(sp²)-Zn and C(sp²)-H bonds using tellurium(IV) chlorides. This method allows for the formation of telluracycles in a one-pot manner . Another approach involves the trapping of ortho-alkynylarryllithium with elemental tellurium followed by intramolecular cyclization .
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the tellurium center.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents.
Major Products:
Oxidation: Telluroxides and tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzo[B]tellurophene derivatives.
Applications De Recherche Scientifique
Benzo[B]tellurophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organotellurium compounds.
Mécanisme D'action
The mechanism of action of benzo[B]tellurophene-2-carboxylic acid, particularly in its role as a KDM4 inhibitor, involves the inhibition of histone demethylation. This inhibition affects gene expression and can lead to the induction of cell death in cancer cells. The compound specifically targets the KDM4 enzyme, preventing it from demethylating histone H3 lysine 9 .
Comparaison Avec Des Composés Similaires
Benzo[B]selenophene-2-carboxylic acid: Similar structure but contains selenium instead of tellurium.
Benzo[B]thiophene-2-carboxylic acid: Contains sulfur instead of tellurium.
Benzofuran-2-carboxylic acid: Contains oxygen instead of tellurium.
Uniqueness: Benzo[B]tellurophene-2-carboxylic acid is unique due to the presence of tellurium, which imparts distinct electronic properties and reactivity compared to its sulfur, selenium, and oxygen analogs. These properties make it particularly valuable in the development of materials for organic electronics and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C9H6O2Te |
|---|---|
Poids moléculaire |
273.7 g/mol |
Nom IUPAC |
1-benzotellurophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2Te/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) |
Clé InChI |
WYKHUPOVVFPEPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C([Te]2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


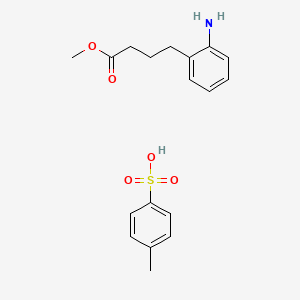
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
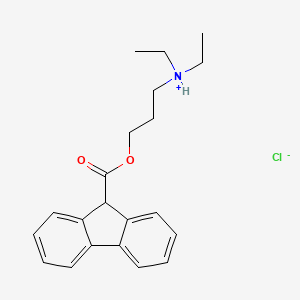
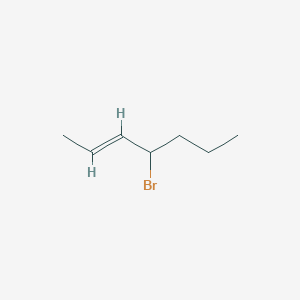
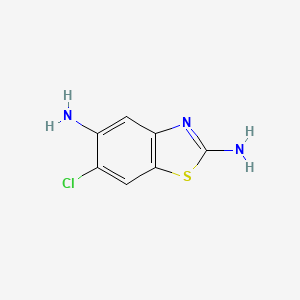

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
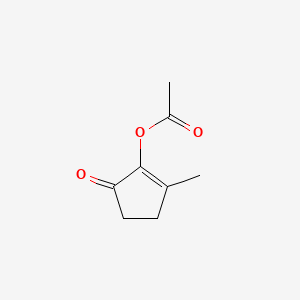
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)

